2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid
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Overview
Description
2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a difluoromethyl group at the 2-position and a carboxylic acid group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing the difluoromethyl group. For instance, the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione in acetic acid leads to the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoromethyl group or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: The compound’s stability and reactivity make it useful in developing new materials with desirable properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the position and nature of substituents.
Difluoromethylated Pyrazoles: These compounds have a difluoromethyl group but may lack the carboxylic acid functionality.
Uniqueness: 2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid is unique due to the combination of its difluoromethyl and carboxylic acid groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-(difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2/c10-8(11)7-3-6-2-1-5(9(14)15)4-13(6)12-7/h1-4,8H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUUFLUTYXUQMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC(=N2)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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